(Z)-N-(2,4-dimethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-31-18-13-14-20(22(16-18)32-2)27-26(30)25-24(19-10-6-7-11-21(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEIPLQRFAOIRH-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(2,4-dimethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and analgesic properties.
Antinociceptive Effects
Research has indicated that derivatives of benzofuran, similar to the compound , exhibit significant antinociceptive effects. A study on related compounds demonstrated that they could produce dose-dependent spinal and supraspinal antinociception in various pain models, suggesting potential applications in pain management .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Pro-inflammatory Mediators : Compounds like this compound may inhibit the release of pro-inflammatory cytokines.
- Serotonergic Pathway Involvement : Some studies suggest that the analgesic effects may involve serotonin pathways, as indicated by the insensitivity to naloxone, which suggests a non-opioid mechanism .
Antifibrotic Activity
Preliminary data from patent literature indicates that compounds similar to this compound may possess antifibrotic properties. This could be particularly relevant in conditions such as liver fibrosis or pulmonary fibrosis .
Study 1: Antinociceptive Activity
A study evaluated the antinociceptive effects of various benzofuran derivatives. The results showed that these compounds were significantly more potent than traditional analgesics like aspirin and acetaminophen. The study concluded that these compounds could serve as alternatives in pain management strategies .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of related compounds. The findings revealed that these substances could reduce inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .
Comparative Analysis of Biological Activities
| Compound Name | Molecular Weight | Antinociceptive Potency | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 342.35 g/mol | High | Moderate |
| Compound B | 330.30 g/mol | Moderate | High |
| Compound C | 350.40 g/mol | Low | High |
Summary of Mechanisms
| Mechanism | Involvement Level |
|---|---|
| Pro-inflammatory Mediator Inhibition | Significant |
| Serotonergic Pathway Activation | Moderate |
| Opioid Pathway Involvement | Insignificant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on core motifs, substituent effects, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Differences
- The benzofuran core in the target compound contrasts with the phthalimide () and thiadiazocin () cores. Benzofuran’s reduced planarity compared to phthalimide may improve membrane permeability, while thiadiazocin’s larger heterocycle could offer distinct binding interactions .
Substituent Effects
- Methoxy Groups : The 2,4-dimethoxyphenyl group in the target compound vs. 2,5-dimethoxy in highlights positional effects. 2,4-Substitution likely enhances solubility due to symmetrical electron donation, whereas 2,5-substitution may sterically hinder binding .
- Chloro vs. Methoxy : ’s 3-chloro substituent introduces electron-withdrawing effects, increasing reactivity for polymerization, whereas methoxy groups in the target compound favor solubility and metabolic stability .
Synthetic Complexity
- The target compound’s (Z)-configured acrylamido group requires stereoselective synthesis, contrasting with the straightforward N-substitution in ’s phthalimide derivatives .
Research Implications and Limitations
While direct biological data for the target compound are absent in the evidence, structural analogies suggest:
- Kinase Inhibition Potential: The benzofuran-acrylamide scaffold resembles kinase inhibitors (e.g., sorafenib), where rigidity and hydrogen-bonding motifs are critical .
- Solubility Advantages : Methoxy groups may improve pharmacokinetics compared to ’s chloro-substituted phthalimides, which are prone to aggregation .
Limitations : The absence of empirical data (e.g., IC50, logP) necessitates caution. Further studies should validate these hypotheses through enzymatic assays and ADMET profiling.
Q & A
Basic: What are the recommended synthetic routes for (Z)-N-(2,4-dimethoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves a multi-step process starting with benzofuran-2-carboxylic acid derivatives. Key steps include:
- Amide coupling : Use coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to facilitate the formation of the acrylamido and carboxamide linkages .
- Stereochemical control : Maintain reaction temperatures below 25°C to minimize isomerization and preserve the Z-configuration of the acrylamido group .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane followed by recrystallization from ethanol to achieve >95% purity .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different studies for benzofuran-2-carboxamide derivatives?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay conditions : Standardize parameters such as pH, temperature, and solvent systems (e.g., DMSO concentration in cell-based assays) to ensure reproducibility .
- Compound purity : Validate purity using HPLC with UV detection at 254 nm and cross-check with LC-MS to rule out degradation products .
- Computational validation : Perform DFT (Density Functional Theory) calculations to predict binding affinities and compare with experimental IC50 values, addressing outliers through conformational analysis .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the Z-configuration of the acrylamido group via coupling constants (J = 10–12 Hz for trans protons) and aromatic methoxy resonances (δ 3.8–4.0 ppm) .
- IR spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹ for amides) and conjugated C=C bonds (1600–1620 cm⁻¹) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity and retention time consistency .
Advanced: What strategies are employed to elucidate the mechanism of action of benzofuran-2-carboxamide derivatives at the molecular level, particularly regarding enzyme inhibition?
Methodological Answer:
- Molecular docking : Utilize software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases), focusing on hydrogen bonding with the carboxamide group and π-π stacking of the benzofuran ring .
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) and Ki values .
- SAR studies : Modify substituents on the phenylacrylamido moiety (e.g., methoxy vs. nitro groups) to correlate structural changes with activity trends .
Basic: How should researchers design in vitro assays to preliminarily assess the bioactivity of this compound?
Methodological Answer:
- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) with 24–72 hr exposure times and IC50 determination via nonlinear regression .
- Target-specific assays : Screen against recombinant enzymes (e.g., COX-2 or α-glucosidase) using fluorogenic substrates to measure inhibition potency .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., 0.1% DMSO) to validate assay conditions .
Advanced: In synthetic optimization, how does the choice of coupling agents influence the stereochemical outcome of benzofuran-2-carboxamide derivatives?
Methodological Answer:
- BOP vs. EDC/HOBt : BOP promotes higher yields in polar aprotic solvents (e.g., DMF) due to its ability to activate carboxyl groups without racemization, critical for maintaining Z-configuration in acrylamido linkages .
- Solvent effects : Use dichloromethane for sterically hindered reactions to reduce side products, while DMF enhances solubility for bulky aryl groups .
- Monitoring by TLC : Track reaction progress using silica gel TLC with UV visualization (Rf = 0.3–0.4 in ethyl acetate/hexane) to optimize reaction termination times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
